molecular formula C16H11BrFNO B2879806 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile CAS No. 344282-35-5

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

Cat. No. B2879806
M. Wt: 332.172
InChI Key: LEKWTELAOCTYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile (4-BPF-4-OBN) is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have a wide range of properties, including a high boiling point and a low melting point. In addition, it is a highly polar compound with a strong dipole moment and is also highly soluble in water. It is also known to have a low level of toxicity and is relatively stable in the environment.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile involves the reaction of 4-bromobenzaldehyde with 4-fluorophenylacetonitrile in the presence of a base to form 4-(4-bromophenyl)-2-(4-fluorophenyl)but-3-enenitrile, which is then oxidized to form the final product.

Starting Materials
4-bromobenzaldehyde, 4-fluorophenylacetonitrile, Base (e.g. sodium hydroxide), Oxidizing agent (e.g. potassium permanganate)

Reaction
Step 1: Mix 4-bromobenzaldehyde and 4-fluorophenylacetonitrile in a solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide to the mixture and stir at room temperature for several hours., Step 3: Filter the resulting solid and wash with water to obtain 4-(4-bromophenyl)-2-(4-fluorophenyl)but-3-enenitrile., Step 4: Oxidize 4-(4-bromophenyl)-2-(4-fluorophenyl)but-3-enenitrile using an oxidizing agent such as potassium permanganate in a solvent such as acetone or water., Step 5: Purify the final product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid and can form a complex with a Lewis base, such as a carboxylic acid. This complex can then react with other molecules to form a variety of products.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile are not well understood. However, it is believed that the compound can act as a weak inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, the compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile in laboratory experiments include its low toxicity, high solubility in water, and its ability to form complexes with Lewis bases. The major limitation of using this compound in laboratory experiments is its low boiling point and low melting point, which can make it difficult to work with at high temperatures.

Future Directions

There are a number of potential future directions for research into 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile. These include further investigation into its mechanism of action, its potential applications in materials science and nanotechnology, and its potential use as an inhibitor of enzymes involved in drug metabolism. In addition, the compound could be studied for its potential use as a drug delivery system, as well as its potential applications in the synthesis of organic light-emitting diodes. Finally, further research into the compound’s toxicity and environmental stability could be conducted to determine its potential safety for use in laboratory experiments.

Scientific Research Applications

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of a number of different compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of materials for use in nanotechnology, as well as for the synthesis of polymers. It has also been used in the synthesis of organic light-emitting diodes (OLEDs), which have potential applications in displays and lighting.

properties

IUPAC Name

4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKWTELAOCTYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

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